molecular formula C12H18ClN3O B2496986 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide CAS No. 1435804-59-3

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide

Cat. No. B2496986
CAS RN: 1435804-59-3
M. Wt: 255.75
InChI Key: HXUWDBDIADEKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide, also known as CPP-115, is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, an important neurotransmitter in the brain that plays a role in regulating anxiety, sleep, and mood. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects.

Mechanism of Action

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons, leading to a calming effect. By increasing GABA levels, 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide can reduce anxiety, prevent seizures, and reduce pain.
Biochemical and Physiological Effects:
3-amino-N-cyclopropyl-4-(dimethylamino)benzamide has a range of biochemical and physiological effects due to its ability to increase GABA levels in the brain. These effects include reduced anxiety, anticonvulsant effects, analgesic effects, and potential treatment for addiction. In addition, 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide has been shown to have a low potential for abuse and dependence, making it a promising candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide is its high potency and selectivity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that it can be difficult to administer 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide in animal models due to its low solubility in water. This can make it challenging to achieve consistent dosing and can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to determine the optimal dosing and administration of 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide for therapeutic use. Finally, research is needed to explore the potential side effects and long-term effects of 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide use in humans.

Synthesis Methods

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves several chemical reactions, including the formation of a cyclopropyl ring and the introduction of a dimethylamino group onto the benzamide ring. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In addition, it has been investigated as a potential treatment for addiction, as it can reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15(2)11-6-3-8(7-10(11)13)12(16)14-9-4-5-9/h3,6-7,9H,4-5,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTXMMCHSABEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide

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